Cas no 710972-40-0 (1-Boc-4-(2-Methoxyethylamino)piperidine)

1-Boc-4-(2-Methoxyethylamino)piperidine is a protected piperidine derivative featuring a Boc (tert-butoxycarbonyl) group at the 1-position and a 2-methoxyethylamino substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating further functionalization. The 2-methoxyethylamino moiety enhances solubility and can influence binding interactions in target molecules. Its well-defined reactivity and compatibility with a range of synthetic transformations make it a valuable building block for medicinal chemistry and drug discovery applications. The compound is typically handled under inert conditions to preserve its integrity.
1-Boc-4-(2-Methoxyethylamino)piperidine structure
710972-40-0 structure
Product name:1-Boc-4-(2-Methoxyethylamino)piperidine
CAS No:710972-40-0
MF:C13H26N2O3
MW:258.357143878937
MDL:MFCD06656630
CID:562723
PubChem ID:43652134

1-Boc-4-(2-Methoxyethylamino)piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4-(2-Methoxyethylamino)piperidine
    • 1-Piperidinecarboxylicacid, 4-[(2-methoxyethyl)amino]-, 1,1-dimethylethyl ester
    • 4-(2-Methoxyethylamino)piperidine-1-carboxylic acid tert-butyl ester
    • 4-(2-methoxyethylamino)piperidine-1-carbpxylic acid tert-butyl ester
    • tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate
    • tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate
    • tert-butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate
    • JDQHOQBFYIPISR-UHFFFAOYSA-N
    • SBB102060
    • ST2415180
    • AB0
    • MFCD06656630
    • AKOS009844079
    • 1-Boc-N-(2-methoxyethyl)piperidin-4-amine
    • 4-(2-Methoxyethylamino)piperidine-1-carboxylic acid tert-butyl ester, AldrichCPR
    • SCHEMBL1087862
    • SB43389
    • 710972-40-0
    • 4-(2-methoxyethylamino)-1-piperidinecarboxylic acid tert-butyl ester
    • EN300-89952
    • A837075
    • DS-2041
    • SY109835
    • 4-(2-Methoxyethylamino)piperidine-1-carboxylic acid. tert-butyl ester
    • DTXSID70656255
    • tert-Butyl4-((2-methoxyethyl)amino)piperidine-1-carboxylate
    • 4-(2-methoxy-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester
    • FT-0655853
    • CS-W022998
    • DB-001442
    • MDL: MFCD06656630
    • Inchi: 1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)14-7-10-17-4/h11,14H,5-10H2,1-4H3
    • InChI Key: JDQHOQBFYIPISR-UHFFFAOYSA-N
    • SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])C([H])([H])C([H])([H])OC([H])([H])[H])=O

Computed Properties

  • Exact Mass: 258.19400
  • Monoisotopic Mass: 258.194
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.8
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.03
  • Boiling Point: 337.6°C at 760 mmHg
  • Flash Point: 158 ºC
  • Refractive Index: 1.484
  • PSA: 50.80000
  • LogP: 1.95070

1-Boc-4-(2-Methoxyethylamino)piperidine Security Information

  • Hazard Statement: H302
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

1-Boc-4-(2-Methoxyethylamino)piperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Boc-4-(2-Methoxyethylamino)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B414143-500mg
1-boc-4-(2-Methoxyethylamino)piperidine
710972-40-0
500mg
$ 230.00 2022-06-07
Enamine
EN300-89952-0.5g
tert-butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate
710972-40-0 95%
0.5g
$27.0 2023-09-01
abcr
AB444109-250 mg
tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate; .
710972-40-0
250mg
€84.90 2023-04-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X40345-5g
tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate
710972-40-0 97%
5g
¥539.0 2023-09-05
Fluorochem
212245-5g
1-Boc-4-(2-Methoxyethylamino)piperidine
710972-40-0 95%
5g
£212.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NB628-5g
1-Boc-4-(2-Methoxyethylamino)piperidine
710972-40-0 97%
5g
1102.0CNY 2021-07-12
Chemenu
CM180479-5g
1-Boc-4-(2-Methoxyethylamino)piperidine
710972-40-0 97%
5g
$252 2021-08-05
abcr
AB444109-10 g
tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate; .
710972-40-0
10g
€400.70 2023-04-22
Chemenu
CM180479-25g
1-Boc-4-(2-Methoxyethylamino)piperidine
710972-40-0 97%
25g
$481 2024-07-24
Alichem
A129006931-10g
tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate
710972-40-0 97%
10g
$436.80 2023-09-01

Additional information on 1-Boc-4-(2-Methoxyethylamino)piperidine

Introduction to 1-Boc-4-(2-Methoxyethylamino)piperidine (CAS No. 710972-40-0)

1-Boc-4-(2-Methoxyethylamino)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 710972-40-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperidine derivative features a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and an N-(2-methoxyethyl)amino side chain, making it a versatile intermediate in the synthesis of biologically active molecules. The unique structural attributes of this compound contribute to its utility in the development of novel therapeutic agents, particularly in the realm of drug discovery and molecular pharmacology.

The Boc-protected piperidine core is a cornerstone in synthetic organic chemistry, particularly for constructing complex heterocyclic frameworks. The Boc group not only serves as an effective protecting group for amine functionalities but also enhances the stability of intermediates during multi-step syntheses. This stability is crucial for maintaining the integrity of sensitive intermediates throughout the synthesis process, allowing chemists to explore intricate molecular architectures with precision.

Moreover, the N-(2-methoxyethyl)amino substituent in 1-Boc-4-(2-Methoxyethylamino)piperidine introduces a polar, hydrophilic moiety that can influence both the solubility and binding properties of the final compound. This feature is particularly valuable in medicinal chemistry, where optimizing solubility and bioavailability is often critical for drug efficacy. The methoxyethyl group's ability to form hydrogen bonds and its moderate size make it an excellent candidate for modulating pharmacokinetic profiles, thereby enhancing drug-like properties.

Recent advancements in pharmaceutical research have highlighted the importance of piperidine derivatives in drug development. Piperidines are known for their prevalence in bioactive molecules, with many approved drugs featuring this scaffold. The structural flexibility of piperidines allows for the creation of diverse pharmacophores, making them ideal candidates for targeting a wide range of biological pathways. Among these pathways, neurological and cardiovascular applications have seen significant interest, with piperidine-based compounds demonstrating promising activities as potential therapeutics.

In particular, 1-Boc-4-(2-Methoxyethylamino)piperidine has garnered attention due to its potential utility in synthesizing novel agents targeting neurological disorders. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, offering therapeutic benefits in conditions such as depression, anxiety, and neurodegenerative diseases. The presence of both the Boc protecting group and the N-(2-methoxyethyl)amino moiety provides a robust framework for further functionalization, enabling chemists to design molecules with tailored biological activities.

The synthesis of 1-Boc-4-(2-Methoxyethylamino)piperidine typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include nucleophilic substitution reactions to introduce the piperidine ring followed by selective protection and functionalization to achieve the desired substitution pattern. The use of high-purity reagents and controlled reaction conditions is essential to ensure high yields and minimal side products, which are critical for subsequent applications in drug development.

Recent research has also explored catalytic methods to enhance the efficiency of synthesizing complex piperidine derivatives like 1-Boc-4-(2-Methoxyethylamino)piperidine. Transition metal-catalyzed reactions have emerged as powerful tools for constructing heterocyclic frameworks under mild conditions. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents into the piperidine ring with high selectivity and yield. These advances not only streamline synthetic routes but also reduce costs associated with large-scale production.

The pharmaceutical industry continues to invest heavily in developing innovative synthetic methodologies for heterocyclic compounds due to their vast therapeutic potential. Piperidine derivatives remain at the forefront of this effort, with researchers exploring new ways to leverage their structural versatility. The demand for high-quality intermediates like 1-Boc-4-(2-Methoxyethylamino)piperidine underscores their importance in advancing drug discovery programs worldwide.

In conclusion,1-Boc-4-(2-Methoxyethylamino)piperidine (CAS No. 710972-40-0) represents a valuable building block in pharmaceutical chemistry. Its unique structural features make it an indispensable intermediate for synthesizing biologically active molecules with potential applications across various therapeutic areas. As synthetic methodologies continue to evolve, compounds like this will play an increasingly critical role in developing next-generation drugs that address unmet medical needs.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:710972-40-0)1-Boc-4-(2-Methoxyethylamino)piperidine
A837075
Purity:99%
Quantity:25g
Price ($):263.0